N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanamido}propanoic acid is a chemical compound with the molecular formula C15H16O5 and a molecular weight of 276.28 g/mol . It is known for its unique structure, which includes a chromenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanamido}propanoic acid involves several steps. One common synthetic route includes the reaction of 2-oxo-4-propyl-2H-chromen-7-ol with propanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with specific enzymes, providing therapeutic benefits in certain medical conditions.
Industry: It is used in the production of various industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanamido}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. It binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanamido}propanoic acid stands out due to its unique chromenyl group. Similar compounds include:
- 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
- 2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(5-Hydroxy-2,2-dimethyl-4-oxo-7-chromanyl)oxy]acetic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2S)-2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-4-5-12-8-16(20)25-15-9-13(6-7-14(12)15)24-11(3)17(21)19-10(2)18(22)23/h6-11H,4-5H2,1-3H3,(H,19,21)(H,22,23)/t10-,11?/m0/s1 |
InChI Key |
KUDYAZBISYXUTJ-VUWPPUDQSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.